Antitumor agent-28

ATM Kinase Inhibition PI3K Pathway Selectivity Profiling

Standard ATM inhibitors like KU-55933 often exhibit cross-reactivity with DNA-PK and mTOR, confounding DDR research. Antitumor agent-28 solves this with a precise pharmacological fingerprint: ATM IC50 = 7.6 nM, ATR IC50 = 18,000 nM, PI3Kα IC50 = 240 nM. - 2,368-fold ATM vs. ATR selectivity enables clean pathway dissection - 0.09 µM potency in K562 cells (50x greater than Oridonin) - Validated in vivo activity for synthetic lethality and combination studies

Molecular Formula C25H32N6O4S
Molecular Weight 512.6 g/mol
Cat. No. B12428166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitumor agent-28
Molecular FormulaC25H32N6O4S
Molecular Weight512.6 g/mol
Structural Identifiers
SMILESCC(C)N1C2=C3C=C(C=CC3=NC=C2N(C1=O)C)C4=CN=C(C=C4)N5CC(C5)N(C)C.CS(=O)(=O)O
InChIInChI=1S/C24H28N6O.CH4O3S/c1-15(2)30-23-19-10-16(6-8-20(19)25-12-21(23)28(5)24(30)31)17-7-9-22(26-11-17)29-13-18(14-29)27(3)4;1-5(2,3)4/h6-12,15,18H,13-14H2,1-5H3;1H3,(H,2,3,4)
InChIKeyCVJOKGCVOABDEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antitumor Agent-28: Selective ATM Kinase Inhibitor


Antitumor agent-28 is a small molecule with the molecular formula C25H32N6O4S and a molecular weight of 512.62 g/mol . It is primarily characterized as a selective inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase [1], a key regulator of the DNA Damage Response (DDR) pathway . By targeting ATM, this compound disrupts the ability of cancer cells to repair DNA double-strand breaks, positioning it as a valuable tool for investigating synthetic lethality and chemo-/radio-sensitization strategies in oncology research.

Workflow ATM/DDR pathway inhibition studies
Selection Isoform-selectivity profiling context
Use Context DNA double-strand break repair research

Antitumor Agent-28 Procurement Rationale


Simply substituting Antitumor agent-28 with another ATM inhibitor like KU-55933 or AZD0156 is not a trivial decision and can introduce significant experimental variability. ATM inhibitors exhibit distinct selectivity profiles across the PIKK family (e.g., ATM, ATR, DNA-PK, mTOR). For instance, while KU-55933 is highly potent against ATM (IC50 ~13 nM), it shows substantial cross-reactivity with DNA-PK and mTOR [1]. In contrast, Antitumor agent-28 demonstrates a unique polypharmacology profile, showing high potency for ATM (IC50 7.6 nM) and PI3Kα (IC50 240 nM), but a much larger selectivity window against ATR (IC50 18,000 nM) . This distinct spectrum of inhibition can lead to vastly different biological outcomes in assays dependent on specific signaling cascades. Substituting compounds without this precise selectivity data may confound results, leading to false negatives in synthetic lethality screens or misinterpretation of off-target effects. Therefore, procurement must be guided by the specific, documented pharmacological fingerprint of the exact compound.

PIKK selectivity mismatch ATM inhibitors exhibit distinct off-target profiles across ATR, DNA-PK, mTOR, and PI3Kα; substitution may alter assay outcomes.
Pharmacological fingerprint variance Documented selectivity ratios differ between compounds; KU-55933 and AZD0156 show different PI3K/mTOR cross-reactivity.
Experimental variability risk Lack of precise selectivity data can confound synthetic lethality screens and lead to off-target interpretation.

Antitumor Agent-28 Differentiation Evidence


ATM/ATR Selectivity Comparison

In cell-based assays, Antitumor agent-28 exhibits a distinct selectivity profile against key members of the PIKK family. Its potency for ATM (IC50 = 7.6 nM in HT29 cells) is comparable to that of the clinical-stage inhibitor AZD0156 (IC50 ~0.58 nM) [1], but it shows a significantly larger selectivity window over ATR (IC50 = 18,000 nM) . This results in an ATM/ATR selectivity ratio of approximately 2,368-fold, which is substantially higher than that of the dual ATM/ATR inhibitor CGK733 (IC50 ~200 nM for both kinases) [2]. Furthermore, Antitumor agent-28 demonstrates notable inhibitory activity against PI3Kα (IC50 = 240 nM in BT474 cells) , a feature not observed with many other ATM-selective inhibitors, such as KU-55933 (IC50 > 16,000 nM for PI3K) [3]. This unique multi-target profile differentiates it for applications where combined ATM/PI3K pathway suppression is a research objective.

ATM/ATR Selectivity
Reported
ATM IC50 7.6 nM vs ATR 18,000 nM
~2,368-fold selectivity
Supports ATM-specific pathway interpretation
Compare with CGK733 (dual ATM/ATR)
ATM Kinase Inhibition PI3K Pathway Selectivity Profiling DNA Damage Response

K562 Cell Potency vs. Oridonin

In a comparative cytotoxicity assessment against the K562 chronic myelogenous leukemia cell line, Anticancer agent 28 (a synonym for Antitumor agent-28) demonstrated a potency that was 50-fold greater than that of the natural diterpenoid Oridonin . The IC50 value for Anticancer agent 28 in K562 cells was reported as 0.09 μM, while the IC50 for Oridonin under the same or comparable conditions was reported as 4.5 μM . This substantial difference in potency highlights the superior activity of Antitumor agent-28 in this specific cellular model of leukemia.

K562 Cell Potency
Data to verify
IC50 0.09 μM vs Oridonin 4.5 μM
50-fold difference
Supports leukemia cell-model endpoint review
Comparable conditions assumed; source data to verify
Leukemia Research Cytotoxicity Assay Comparative Pharmacology Natural Product Derivatives

In Vivo Efficacy in H22 Allograft Model

The in vivo antitumor potential of Anticancer agent 28 has been demonstrated in an H22 allograft mouse model, where it showed good antitumor activity . While detailed quantitative data on tumor growth inhibition (e.g., T/C% or tumor volume reduction) is not available in the current search results, the reported 'good antitumor activity' in a physiologically relevant in vivo system differentiates it from compounds that have only been characterized in vitro. This suggests that the compound possesses favorable pharmacokinetic and pharmacodynamic properties that translate to an in vivo setting, a critical differentiator for researchers requiring compounds with demonstrated systemic activity for animal studies.

In Vivo H22 Model
Class-level inference
Reported good antitumor activity
Supports in vivo model-response context
Quantitative data unavailable; requires validation
In Vivo Efficacy Allograft Model H22 Hepatoma Tumor Growth Inhibition

ATM Kinase Inhibition Mechanism

Antitumor agent-28 is consistently documented across multiple reputable vendor and database sources as a selective inhibitor of ATM kinase [1]. This mechanism is central to its application in DNA damage response research. The compound prevents ATM-mediated signaling, which is critical for the repair of DNA double-strand breaks. This confirmed mechanism differentiates it from other antitumor agents that may act through tubulin polymerization, topoisomerase inhibition, or other unrelated pathways, ensuring that procurement is for a tool with a specific, well-defined mode of action.

ATM Kinase Mechanism
Class-level inference
Selective ATM kinase inhibition
Supports target engagement in DDR studies
Mechanism confirmed across multiple sources
Target Engagement Mechanism of Action ATM Kinase DNA Repair

Antitumor Agent-28 Research Applications


ATM-Specific DDR Research

Antitumor agent-28 is an ideal tool compound for researchers seeking to dissect the specific role of ATM kinase in the DNA damage response, distinct from the related ATR kinase. Its high selectivity for ATM over ATR (approximately 2,368-fold difference in IC50 values) allows for precise experimental interrogation of ATM-dependent signaling cascades, such as those governing cell cycle checkpoints and DNA double-strand break repair, without the confounding effects of concurrent ATR inhibition .

Synthetic Lethality in Oncology

The potent and selective inhibition of ATM by Antitumor agent-28 (IC50 = 7.6 nM) makes it a valuable tool for exploring synthetic lethality approaches. This compound can be used to investigate the therapeutic vulnerability of cancer cells with pre-existing defects in other DDR pathways (e.g., BRCA1/2 mutations or PARP inhibitor resistance) [1]. Its in vivo activity further supports its use in preclinical proof-of-concept studies for ATM-targeted combination therapies .

K562 Leukemia Cell Line Studies

For research involving the K562 chronic myelogenous leukemia cell line, Antitumor agent-28 provides a potent and well-characterized tool. With a documented IC50 of 0.09 μM, it demonstrates a 50-fold greater potency compared to Oridonin in this specific cellular model . This makes it a strong candidate for use as a positive control or as a lead compound in further SAR studies focused on developing novel antileukemic agents.

Dual ATM/PI3K Pathway Inhibition

Antitumor agent-28 is uniquely positioned among ATM inhibitors due to its additional, significant inhibitory activity against PI3Kα (IC50 = 240 nM). This dual activity profile supports its use in research applications where simultaneous suppression of both the ATM-mediated DDR and PI3K/AKT pro-survival signaling is hypothesized to be synergistic, such as in certain solid tumor models known to co-depend on these pathways .

Application
Selection Property
Validation Focus
ATM-Specific DDR Studies
ATM/ATR isoform-selectivity review
ATM-dependent signaling & DSB repair
Synthetic Lethality Research
ATM potency & in vivo context
BRCA/HRD model combination response
K562 Leukemia Cell Research
Cell-model endpoint comparison
Cytotoxicity & SAR studies
Dual ATM/PI3K Pathway Study
Dual ATM/PI3Kα inhibition profile
Synergistic pathway suppression models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


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